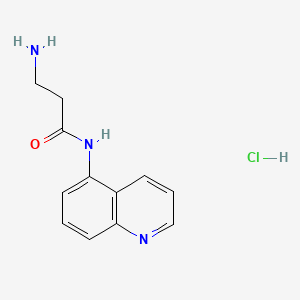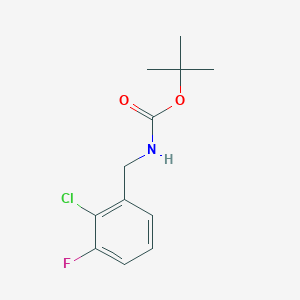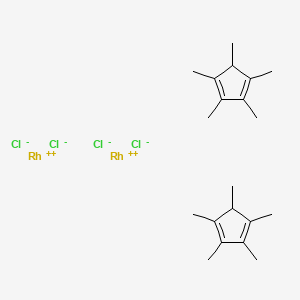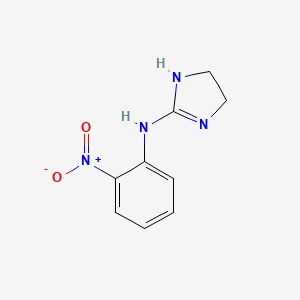
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of sulfonamide groups and methoxy substituents
Méthodes De Préparation
The synthesis of 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes sulfonation, nitration, and reduction reactions, followed by the introduction of methoxy groups through methylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its structural similarity to other bioactive sulfonamides.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can mimic natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide include other sulfonamides with different substituents. For example:
- 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- Sulfamethazine : A commonly used veterinary drug.
- Sulfadiazine : Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H20N2O6S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3-(benzenesulfonamido)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-11-10-17-25(19,20)14-8-9-16(24-2)15(12-14)18-26(21,22)13-6-4-3-5-7-13/h3-9,12,17-18H,10-11H2,1-2H3 |
Clé InChI |
JHKSSNXOKKRSKD-UHFFFAOYSA-N |
SMILES canonique |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)



![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)






![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

